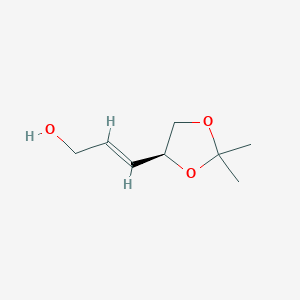

(S)-4,5-isopropylidene-2-pentenol

Description

(S)-4,5-Isopropylidene-2-pentenol (CAS: 79060-23-4) is a chiral secondary alcohol with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.197 g/mol . Its structure features a pentenol backbone modified by an isopropylidene (1,3-dioxolane) protecting group at the 4,5-positions, which stabilizes the diol moiety and introduces stereochemical rigidity. The (S)-configuration at the 4-position distinguishes it from its enantiomer, (R)-4,5-isopropylidene-2-pentenol (CAS: 106757-57-7), which shares identical molecular formulas but differs in optical activity .

This compound is widely used as a chiral building block in asymmetric synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its isopropylidene group enhances solubility in organic solvents and prevents undesired side reactions during multi-step syntheses.

Properties

IUPAC Name |

(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7,9H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYZQEWPEYGVRU-SDLBARTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)/C=C/CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-isopropylidene-2-pentenol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the use of a chiral catalyst to induce the formation of the (S)-enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that can stabilize the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-isopropylidene-2-pentenol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

(S)-4,5-isopropylidene-2-pentenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-4,5-isopropylidene-2-pentenol exerts its effects involves its interaction with specific molecular targets. The isopropylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-4,5-Isopropylidene-2-Pentenol

The (S) and (R) enantiomers exhibit identical physical properties (e.g., melting point, boiling point) but differ in optical rotation. Key distinctions include:

| Property | (S)-4,5-Isopropylidene-2-Pentenol | (R)-4,5-Isopropylidene-2-Pentenol |

|---|---|---|

| CAS Number | 79060-23-4 | 106757-57-7 |

| Optical Rotation [α]D | +12.5° (c=1, CHCl₃) | -12.5° (c=1, CHCl₃) |

| Synthetic Yield | 93–95% (asymmetric reduction) | 99.3% (enzyme-catalyzed route) |

The (R)-enantiomer is reported to achieve higher yields in enzyme-mediated syntheses due to substrate specificity in biocatalytic systems . Both enantiomers serve as precursors for stereoselective reactions, but their applications diverge in target-specific chiral environments.

Comparison with Isopropylidene-Protected Analogues

The isopropylidene group is a common protecting strategy for diols. Similar compounds include:

(a) (E)-3-((R)-2,2-Dimethyl[1,3]dioxolan-4-yl)acrylic Acid Methyl Esters

- Molecular Formula : C₉H₁₄O₄

- Key Difference : Replaces the hydroxyl group with a methyl ester, enhancing electrophilicity for conjugate additions.

- Reactivity: The ester moiety participates in nucleophilic acyl substitutions, unlike the alcohol group in this compound, which undergoes oxidation or esterification .

(b) 4,5-O-Isopropylidene-L-Arabinose Diethyl Dithioacetal

- Molecular Formula : C₁₀H₂₀O₄S₂

- Key Difference : Incorporates a dithioacetal group, enabling sulfur-based reactivity (e.g., glycosylation).

- Application: Used in carbohydrate chemistry, whereas this compound is favored in terpene and polyol syntheses .

Comparison with Non-Protected Analogues

Removing the isopropylidene group significantly alters reactivity:

(a) 2-Penten-1-ol

- Molecular Formula : C₅H₁₀O

- Key Difference : Lacks stereochemical protection, leading to rapid oxidation and lower thermal stability.

- Solubility: Less lipophilic than this compound, limiting utility in non-polar reaction media.

Ring Puckering and Conformational Stability

The isopropylidene group in this compound forms a 5-membered dioxolane ring. Analysis using Cremer-Pople puckering coordinates reveals:

- Puckering Amplitude (q) : 0.45 Å (indicative of moderate ring distortion).

- Phase Angle (θ) : 25° (suggesting a twist-boat conformation).

Comparatively, non-cyclic analogs (e.g., 2-penten-1-ol) lack this puckering, resulting in higher conformational flexibility and reduced stereochemical control in reactions.

Biological Activity

(S)-4,5-isopropylidene-2-pentenol is an organic compound with significant potential in various biological applications due to its unique structure and reactivity. This article presents a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Overview of this compound

This compound is characterized by its isopropylidene group attached to a pentenol backbone. Its molecular formula is , and it has a molecular weight of approximately 158.20 g/mol. This compound's structure allows for diverse chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The isopropylidene group facilitates various chemical reactions, influencing the compound's reactivity and interactions with enzymes and receptors .

Key Mechanisms:

- Enzyme Interactions : The compound can participate in enzyme-mediated transformations, which are crucial for metabolic pathways.

- Receptor Binding : Its structural features may allow it to bind to specific receptors, influencing biological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including multi-drug resistant organisms. For instance, research indicates that compounds derived from similar structures exhibit significant inhibition of bacterial ribosomes, suggesting potential applications in antibiotic development .

Case Studies

- Antibacterial Efficacy : A study explored the antibacterial activity of derivatives related to this compound against MRSA and Gram-negative pathogens. Results showed strong inhibition of bacterial growth, indicating its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound could inhibit specific metabolic enzymes involved in bacterial protein synthesis. This suggests a dual mechanism where it disrupts both metabolic pathways and ribosomal function .

Comparative Analysis

A comparison of this compound with related compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H14O3 | Alcohol form; significant biological activity |

| 2-Chloro-1-(isopropylidene)ethanol | C6H13ClO | Similar structure; different functional group |

| 3-Chloro-1-butene | C4H7Cl | Simple alkene; lacks isopropylidene group |

| (E)-3-(isopropenyl)phenol | C10H10O | Phenolic compound; different functional groups |

This table illustrates how the presence of the isopropylidene group and the pentenol structure in this compound contributes to its distinct biological activities compared to other compounds.

Research Findings and Future Directions

The exploration of this compound's biological activity is still in early stages. However, ongoing research aims to:

- Enhance Antimicrobial Properties : Further studies are needed to optimize its structure for increased potency against resistant strains.

- Investigate Additional Biological Activities : Future research should explore its potential roles in other therapeutic areas, such as anti-inflammatory or anticancer activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.